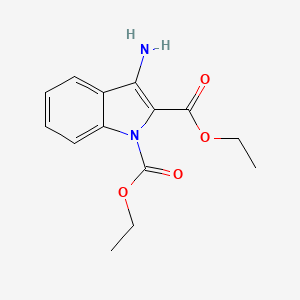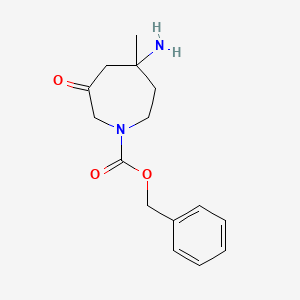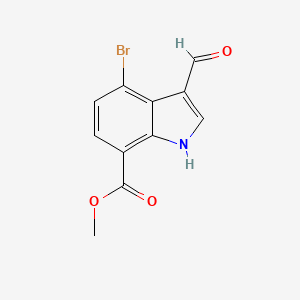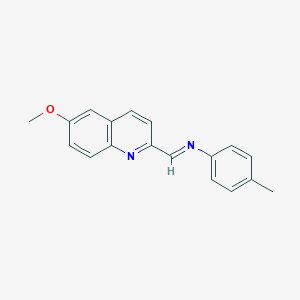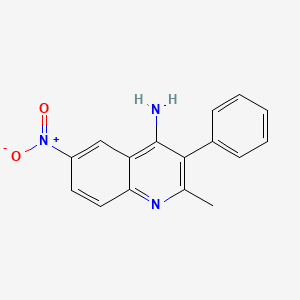
4-Quinolinamine, 2-methyl-6-nitro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline core with methyl, nitro, and phenyl substituents, making it a unique and potentially bioactive molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This includes using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, resulting in antimicrobial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the nitro and phenyl substituents.
6-Nitroquinoline: Lacks the methyl and phenyl substituents.
3-Phenylquinoline: Lacks the methyl and nitro substituents.
Uniqueness
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical properties. The presence of the nitro group, in particular, can enhance its reactivity and potential as a bioactive molecule .
Propriétés
Numéro CAS |
828930-81-0 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-methyl-6-nitro-3-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H13N3O2/c1-10-15(11-5-3-2-4-6-11)16(17)13-9-12(19(20)21)7-8-14(13)18-10/h2-9H,1H3,(H2,17,18) |
Clé InChI |
LOBAOWNOHXTBNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


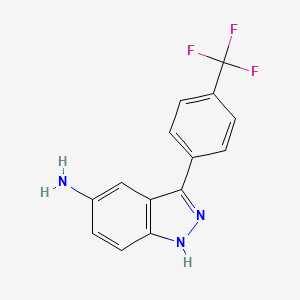
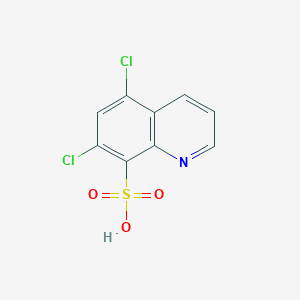
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
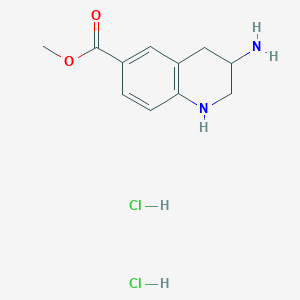



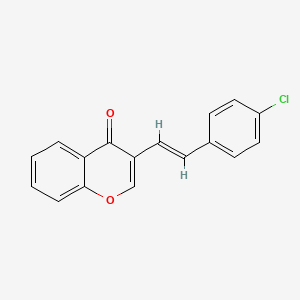
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
